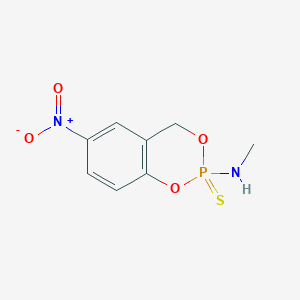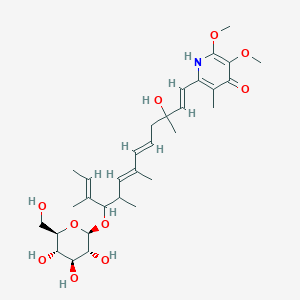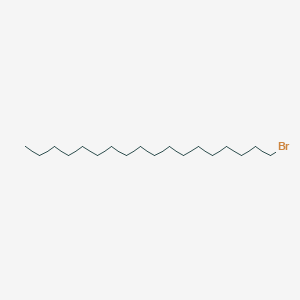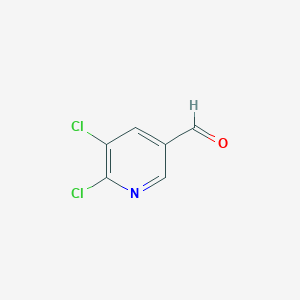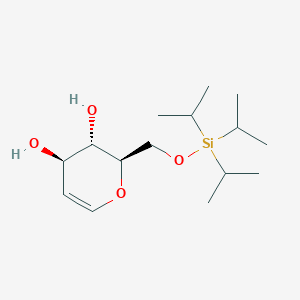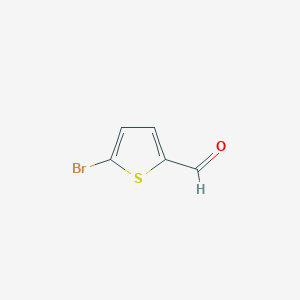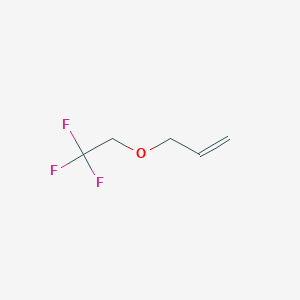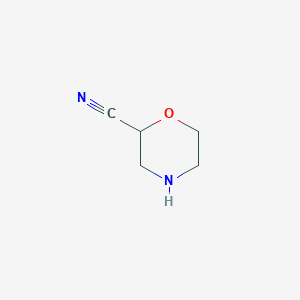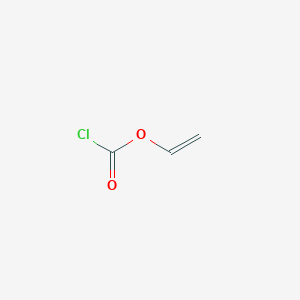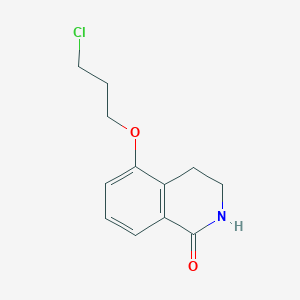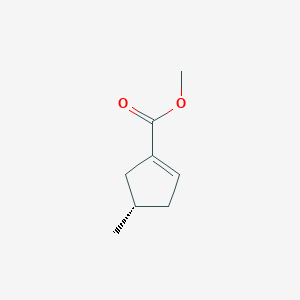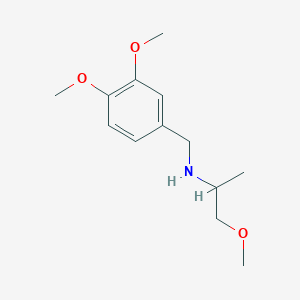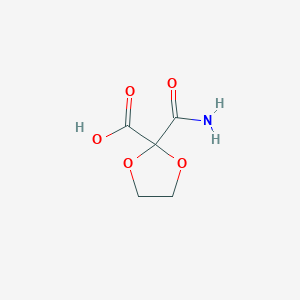
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid, also known as CDDA, is a novel compound with potential applications in scientific research. It is a cyclic amino acid derivative that has gained attention in recent years due to its unique properties and potential uses. In
科学的研究の応用
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been found to have a variety of potential applications in scientific research. One of its primary uses is as a tool for studying protein-protein interactions. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid can bind to specific sites on proteins and inhibit their interactions, allowing researchers to study the function of these proteins in greater detail.
In addition, 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has also been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro.
作用機序
The mechanism of action of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid binds to specific sites on proteins, preventing their interactions with other proteins and altering their function. This mechanism of action has been demonstrated in several studies, including those investigating the anti-inflammatory and anti-cancer properties of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid.
生化学的および生理学的効果
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid can inhibit the growth of cancer cells and reduce inflammation. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has also been shown to have antioxidant properties, protecting cells from oxidative damage.
実験室実験の利点と制限
One of the primary advantages of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is its specificity for certain protein targets. This allows researchers to study the function of these proteins in greater detail. In addition, 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been found to have low toxicity, making it a safe compound to use in lab experiments.
One limitation of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is its relatively high cost compared to other research compounds. In addition, 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid may not be effective against all protein targets, limiting its usefulness in certain research applications.
将来の方向性
There are several potential future directions for research on 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid. One area of interest is the development of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid derivatives with improved specificity and efficacy. In addition, further studies are needed to fully understand the mechanism of action of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion:
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is a novel compound with potential applications in scientific research. Its specificity for certain protein targets and low toxicity make it a valuable tool for studying protein-protein interactions and investigating the anti-inflammatory and anti-cancer properties of compounds. Further research is needed to fully understand the mechanism of action of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid and its potential applications in the treatment of disease.
合成法
The synthesis of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid involves the reaction of diethyl oxalate with urea and sodium methoxide. The resulting product is then treated with ethyl chloroformate to yield 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid. This synthesis method has been optimized to produce high yields of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid with excellent purity.
特性
CAS番号 |
137307-56-3 |
|---|---|
製品名 |
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid |
分子式 |
C5H7NO5 |
分子量 |
161.11 g/mol |
IUPAC名 |
2-carbamoyl-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO5/c6-3(7)5(4(8)9)10-1-2-11-5/h1-2H2,(H2,6,7)(H,8,9) |
InChIキー |
LYJJJNSXNVPXLF-UHFFFAOYSA-N |
SMILES |
C1COC(O1)(C(=O)N)C(=O)O |
正規SMILES |
C1COC(O1)(C(=O)N)C(=O)O |
同義語 |
1,3-Dioxolane-2-carboxylicacid,2-(aminocarbonyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



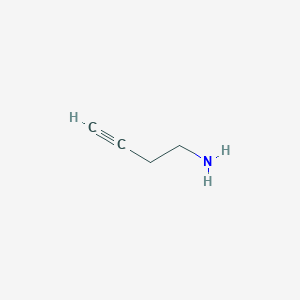
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
